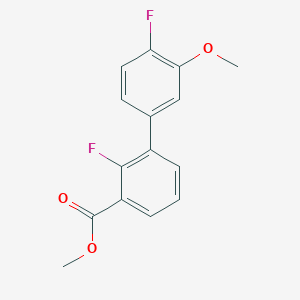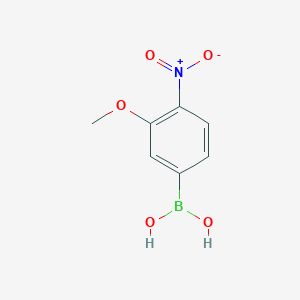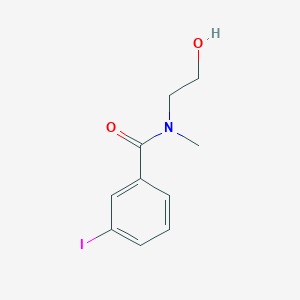![molecular formula C12H13N3O2 B1427584 4-Methoxy-3-[(6-methylpyridazin-3-yl)oxy]aniline CAS No. 1306395-61-8](/img/structure/B1427584.png)
4-Methoxy-3-[(6-methylpyridazin-3-yl)oxy]aniline
Vue d'ensemble
Description
4-Methoxy-3-[(6-methylpyridazin-3-yl)oxy]aniline is a chemical compound with the CAS Number: 1306395-61-8 . It has a molecular weight of 231.25 . The IUPAC name for this compound is 4-methoxy-3-[(6-methyl-3-pyridazinyl)oxy]phenylamine . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 4-Methoxy-3-[(6-methylpyridazin-3-yl)oxy]aniline is 1S/C12H13N3O2/c1-8-3-6-12(15-14-8)17-11-7-9(13)4-5-10(11)16-2/h3-7H,13H2,1-2H3 . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.Physical And Chemical Properties Analysis
4-Methoxy-3-[(6-methylpyridazin-3-yl)oxy]aniline is a powder that is stored at room temperature . It has a molecular weight of 231.25 . More detailed physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results.Applications De Recherche Scientifique
Synthesis and Biological Evaluation
4-Methoxy-3-[(6-methylpyridazin-3-yl)oxy]aniline and its derivatives have been explored for their potential in synthesizing novel compounds with antimicrobial activity. For instance, novel quinazolinone derivatives incorporating this compound have been synthesized and evaluated for their antimicrobial properties (Habib, Hassan, & El‐Mekabaty, 2013). Similarly, a study on the synthesis and biological evaluation of 3-O-substituted 1-benzyl-6-oxo-1,6-dihydropyridazine derivatives, including those with 4-methoxy-3-[(6-methylpyridazin-3-yl)oxy]aniline, has been conducted, highlighting their potential pharmaceutical applications (Shainova, Gomktsyan, Karapetyan, & Yengoyan, 2019).
Molecular Structure and Spectroscopic Analysis
The compound has been a subject of study in terms of its molecular structure and spectroscopic characteristics. For instance, an investigation into the molecular structure, IR, NMR spectra, and HOMO-LUMO analysis of 4-methoxy-N-(3-phenylallylidene) aniline has been conducted, providing insights into its chemical properties and potential applications in various fields of research (Efil & Bekdemir, 2014).
Application in Tubulin Polymerization Inhibition
In cancer research, derivatives of 4-methoxy-3-[(6-methylpyridazin-3-yl)oxy]aniline have been identified as potential tubulin polymerization inhibitors. Methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate (GN39482), a compound derived from this chemical, has shown promising antiproliferative activity toward human cancer cells, indicating its potential use in cancer therapy (Minegishi, Futamura, Fukashiro, Muroi, Kawatani, Osada, & Nakamura, 2015).
Microtubule-Binding Agent Development
Another study focused on the development of 1,2,3-triazole analogs of combretastatin A-4 as potential microtubule-binding agents, incorporating 4-methoxy-3-[(6-methylpyridazin-3-yl)oxy]aniline. This research contributes to the development of new pharmaceutical compounds for treating diseases related to microtubule dysfunction (Odlo, Fournier-dit-Chabert, Ducki, Gani, Sylte, & Hansen, 2010).
Antimicrobial Activity and Chemical Reactivity
The compound's derivatives have also been synthesized and tested for their antimicrobial activity and chemical reactivity. For example, a study on facile synthesis and antimicrobial activity of pyrazol-4-yl- and 2H-chromene-based substituted anilines, including derivatives of 4-methoxy-3-[(6-methylpyridazin-3-yl)oxy]aniline, highlights its significance in creating new antimicrobial agents (Banoji, Angajala, Ravulapelly, & Vannada, 2022).
Propriétés
IUPAC Name |
4-methoxy-3-(6-methylpyridazin-3-yl)oxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-8-3-6-12(15-14-8)17-11-7-9(13)4-5-10(11)16-2/h3-7H,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOAHBUVNSVJCAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=C(C=CC(=C2)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-3-[(6-methylpyridazin-3-yl)oxy]aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Benzo[c]isothiazole-4-carboxylic acid](/img/structure/B1427503.png)




![Dimethyl 2,4'-difluoro-[1,1'-biphenyl]-3,3'-dicarboxylate](/img/structure/B1427511.png)


![2-(3'-(Methylcarbamoyl)-[1,1'-biphenyl]-3-yl)acetic acid](/img/structure/B1427517.png)
![[4-(2-Chloro-5-methylphenyl)phenyl]acetic acid](/img/structure/B1427518.png)

